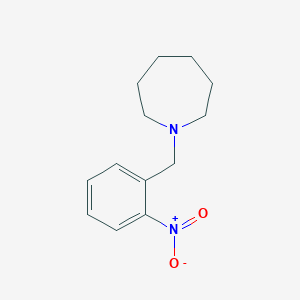

1-(2-nitrobenzyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-nitrobenzyl)azepane is a compound that belongs to a class of chemicals with significant synthetic and analytical interest. It is characterized by the presence of a nitrobenzyl group attached to an azepane ring, a seven-membered nitrogen-containing cyclic compound. The nitro group attached to the benzyl moiety significantly influences the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves cycloaddition reactions, nucleophilic substitutions, and reductions. For instance, Bateson et al. (1986) described the cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, leading to novel polycyclic azetidinone structures (Bateson, Southgate, Tyler, & Fell, 1986). Similarly, Singh and Batra (2007) demonstrated the SnCl2-mediated reduction of nitro groups in specific nitrobenzylidene compounds, facilitating the synthesis of substituted benzazepines (Singh & Batra, 2007).

Molecular Structure Analysis

The molecular structure of nitrobenzyl azepanes and related compounds often involves complex cyclic systems. For example, Gáplovský et al. (2005) investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds, revealing insights into the formation of nitroso compounds and cyclic intermediates, which could be relevant for understanding the structure-reactivity relationships in nitrobenzyl azepanes (Gáplovský et al., 2005).

Chemical Reactions and Properties

The presence of a nitro group in the nitrobenzyl moiety significantly impacts the chemical reactivity of these compounds. Denmark and Xie (2007) explored Lewis acid-promoted conjugate additions of dienol silyl ethers to nitroalkenes, leading to the synthesis of azepanes, highlighting the versatility of nitrobenzyl compounds in synthetic chemistry (Denmark & Xie, 2007).

Physical Properties Analysis

The physical properties of this compound and related compounds are influenced by their molecular structure. Compounds like these typically exhibit solid state properties characterized by crystal structures and phase behaviors that are closely related to their molecular conformations and intermolecular interactions, as studied by Shankar et al. (2014) in related azepine derivatives (Shankar et al., 2014).

Chemical Properties Analysis

The chemical properties of nitrobenzyl azepanes are marked by their reactivity towards various chemical transformations, including reductions, cycloadditions, and nucleophilic substitutions, which are central to their utility in synthetic organic chemistry. For example, the study by Atherton and Lambert (1973) on nitrenes generated from nitro-compounds illustrates the potential for synthesizing azepines by addition to nitrene intermediates followed by ring expansion (Atherton & Lambert, 1973).

Propriétés

IUPAC Name |

1-[(2-nitrophenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJENYKDLLKLFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639353.png)

![3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5639380.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)

![(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)

![1-ethyl-4-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}piperazine-2,3-dione](/img/structure/B5639412.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5639419.png)

![N-{4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B5639434.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5639442.png)

![(4-biphenylylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5639449.png)

![1-[(5-methyl-2-thienyl)carbonyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5639450.png)